molecular formula C6H6BrClN2O B13727981 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one

Cat. No.: B13727981
M. Wt: 237.48 g/mol
InChI Key: HVCBBPVZWFDNIR-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one can be achieved through various synthetic routes. One common method involves the halogenation of a pyridazine precursor. For example, starting with 2-ethylpyridazin-3(2H)-one, bromination and chlorination reactions can be carried out using reagents such as bromine (Br2) and chlorine (Cl2) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Biological Studies: Investigation of its effects on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules for pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-2-methylpyridazin-3(2H)-one
  • 4-Bromo-6-chloro-2-propylpyridazin-3(2H)-one
  • 4-Bromo-6-chloro-2-phenylpyridazin-3(2H)-one

Uniqueness

4-Bromo-6-chloro-2-ethylpyridazin-3(2H)-one is unique due to the presence of the ethyl group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C6H6BrClN2O

Molecular Weight

237.48 g/mol

IUPAC Name

4-bromo-6-chloro-2-ethylpyridazin-3-one

InChI

InChI=1S/C6H6BrClN2O/c1-2-10-6(11)4(7)3-5(8)9-10/h3H,2H2,1H3

InChI Key

HVCBBPVZWFDNIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC(=N1)Cl)Br

Origin of Product

United States

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